Bombolitin V
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Overview
Description
Bombolitin V is a complex peptide compound. It is known for its intricate structure and potential applications in various scientific fields. This compound is derived from a sequence of amino acids, each contributing to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bombolitin V typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. Large-scale synthesis may also incorporate high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Bombolitin V can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction will yield free thiol groups.
Scientific Research Applications
Bombolitin V has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Bombolitin V involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-Glutamine dipeptide: Known for its role in enhancing immune function and muscle recovery.
L-cysteinyl-L-asparaginyl-L-prolyl-L-methionylglycyl-L-tyrosyl-L-threonyl-L-lysyl-L-a-glutamylglycyl-L-cysteine: A cyclic peptide with unique disulfide bridges.
Uniqueness
Bombolitin V stands out due to its specific amino acid sequence and the resulting structural and functional properties
Properties
CAS No. |
95648-98-9 |
---|---|
Molecular Formula |
C81H144N22O19 |
Molecular Weight |
1730.1 g/mol |
IUPAC Name |
N-[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide |
InChI |
InChI=1S/C81H144N22O19/c1-20-47(17)65(84)79(120)98-59(33-61(83)105)77(118)103-66(46(15)16)80(121)99-54(28-42(7)8)71(112)89-37-64(108)102-67(48(18)21-2)81(122)100-55(29-43(9)10)72(113)88-36-63(107)93-56(30-44(11)12)74(115)96-53(27-41(5)6)70(111)87-35-62(106)92-51(24-22-23-25-82)73(114)91-49(19)69(110)95-57(31-45(13)14)75(116)101-60(38-104)78(119)97-58(32-50-34-86-39-90-50)76(117)94-52(68(85)109)26-40(3)4/h34,39-49,51-60,65-67,104H,20-33,35-38,82,84H2,1-19H3,(H2,83,105)(H2,85,109)(H,86,90)(H,87,111)(H,88,113)(H,89,112)(H,91,114)(H,92,106)(H,93,107)(H,94,117)(H,95,110)(H,96,115)(H,97,119)(H,98,120)(H,99,121)(H,100,122)(H,101,116)(H,102,108)(H,103,118) |
InChI Key |
IOCWBJCCGSYJPN-SDXYAQEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XNVLGXLGLLGKALSHL |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bombolitin V |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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